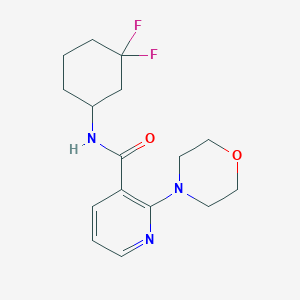![molecular formula C11H16N2O3S2 B7077795 N-[2-(1,3-thiazol-2-ylsulfonyl)ethyl]cyclopentanecarboxamide](/img/structure/B7077795.png)
N-[2-(1,3-thiazol-2-ylsulfonyl)ethyl]cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1,3-thiazol-2-ylsulfonyl)ethyl]cyclopentanecarboxamide is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea . The reaction conditions often include the use of solvents like ethanol or acetic acid and heating to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production of thiazole derivatives, including N-[2-(1,3-thiazol-2-ylsulfonyl)ethyl]cyclopentanecarboxamide, often employs microwave-assisted synthesis to enhance reaction rates and yields . This method is advantageous due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,3-thiazol-2-ylsulfonyl)ethyl]cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at specific positions on the ring .
Scientific Research Applications
N-[2-(1,3-thiazol-2-ylsulfonyl)ethyl]cyclopentanecarboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and antiviral activities.
Industry: Utilized in the development of agrochemicals, dyes, and biocides
Mechanism of Action
The mechanism of action of N-[2-(1,3-thiazol-2-ylsulfonyl)ethyl]cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interfere with viral replication processes .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
N-[2-(1,3-thiazol-2-ylsulfonyl)ethyl]cyclopentanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonyl and carboxamide groups enhance its solubility and reactivity, making it a versatile compound for various applications .
Properties
IUPAC Name |
N-[2-(1,3-thiazol-2-ylsulfonyl)ethyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S2/c14-10(9-3-1-2-4-9)12-6-8-18(15,16)11-13-5-7-17-11/h5,7,9H,1-4,6,8H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXMHLBLQXOXAQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCCS(=O)(=O)C2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[[1-(1-Methoxypropan-2-yl)pyrazol-3-yl]sulfamoyl]-5-methylthiophene-2-carboxylic acid](/img/structure/B7077720.png)

![Methyl 5-[4-methoxy-3-(tetrazol-1-yl)anilino]-5-oxopentanoate](/img/structure/B7077737.png)
![6-methoxy-N-[1-(3-methoxypropanoyl)piperidin-4-yl]pyridazine-3-carboxamide](/img/structure/B7077747.png)
![5-[[1-(1-Methoxypropan-2-yl)pyrazol-3-yl]sulfamoyl]-2,3-dimethylbenzoic acid](/img/structure/B7077753.png)
![3-[[1-(1-Methoxypropan-2-yl)pyrazol-3-yl]sulfamoyl]-2,6-dimethylbenzoic acid](/img/structure/B7077758.png)
![5-[2-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-oxoethyl]-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7077764.png)
![3-[[1-(2-Methoxyphenyl)pyrrolidin-3-yl]methyl]-1-methyl-1-(oxolan-3-ylmethyl)urea](/img/structure/B7077785.png)

![3-[(6-Methoxypyridin-2-yl)methyl]-1-methyl-1-(oxolan-3-ylmethyl)urea](/img/structure/B7077799.png)
![2-[(3R)-oxolan-3-yl]-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B7077802.png)
![1-[(2-Propan-2-yloxan-3-yl)methyl]-3-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]urea](/img/structure/B7077813.png)
![2-Fluoro-4-[[1-(3-methylbutyl)pyrazol-3-yl]sulfamoyl]benzoic acid](/img/structure/B7077821.png)

